Droloxifene citrate
Droloxifene citrate
Estrogen receptor antagonist. 10-fold greater binding affinity to the estrogen receptor than tamoxifen. Inhibits growth of ER-positive tumor cells. Orally active. Antitumor agent. Active in vitro and in vivo.
Brand Name:
Vulcanchem
CAS No.:
97752-20-0
VCID:
VC21128187
InChI:
InChI=1S/C26H29NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;
SMILES:
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Molecular Formula:
C32H37NO9
Molecular Weight:
579.6 g/mol
Droloxifene citrate
CAS No.: 97752-20-0
Cat. No.: VC21128187
Molecular Formula: C32H37NO9
Molecular Weight: 579.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Estrogen receptor antagonist. 10-fold greater binding affinity to the estrogen receptor than tamoxifen. Inhibits growth of ER-positive tumor cells. Orally active. Antitumor agent. Active in vitro and in vivo. |
|---|---|
| CAS No. | 97752-20-0 |
| Molecular Formula | C32H37NO9 |
| Molecular Weight | 579.6 g/mol |
| IUPAC Name | 3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid |
| Standard InChI | InChI=1S/C26H29NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; |
| Standard InChI Key | GTJXPMSTODOYNP-BTKVJIOYSA-N |
| Isomeric SMILES | CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
| SMILES | CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
| Canonical SMILES | CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
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